1,4-Dimethoxy-2-naphthoic acid

描述

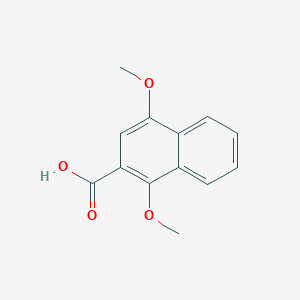

1,4-Dimethoxy-2-naphthoic acid is an organic compound with the molecular formula C13H12O4. It is a derivative of naphthoic acid, characterized by the presence of two methoxy groups at the 1 and 4 positions on the naphthalene ring and a carboxylic acid group at the 2 position. This compound is known for its applications in various fields, including organic synthesis and material science .

准备方法

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-2-naphthoic acid can be synthesized through several methods. One common approach involves the methylation of 1,4-dihydroxy-2-naphthoic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent, and reaction time. The product is then purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

1,4-Dimethoxy-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, or reduced naphthoic acid derivatives.

Substitution: Various substituted naphthoic acid derivatives.

科学研究应用

Pharmacological Applications

Anti-inflammatory Properties

Research indicates that 1,4-dimethoxy-2-naphthoic acid acts as an agonist for the aryl hydrocarbon receptor (AhR), which plays a significant role in regulating immune responses and inflammation. In studies involving human Caco2 colon cancer cells and mouse colonic cells, it was shown to induce the expression of CYP1A1 and CYP1B1 genes, markers of AhR activity . This suggests potential use in treating inflammatory conditions such as colitis.

Antimicrobial Activity

The compound has been reported to inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. This antimicrobial property opens avenues for developing treatments for gastrointestinal diseases . Additionally, it has shown promise in inducing apoptosis in human keratinocytes, indicating potential applications in dermatological conditions like psoriasis .

Toxicological Research

Toxicity Studies

In toxicological assessments, this compound has been investigated for its safety profile. Its structure allows it to interact with various biological systems without exhibiting significant toxicity at therapeutic doses. Studies have demonstrated that this compound can mitigate the effects of chemically induced colitis in animal models .

Environmental Applications

Bioremediation Potential

The ability of this compound to interact with microbial systems suggests its potential role in bioremediation. Its structural similarity to other naphthoic acids allows it to be utilized by certain bacteria for metabolic processes, which could be harnessed for environmental cleanup efforts .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Okada et al. (2006) | Assess anti-inflammatory effects | Demonstrated inhibition of DSS-induced colitis in mice using this compound as treatment. |

| Mok et al. (2011) | Investigate antimicrobial properties | Showed effectiveness against Helicobacter pylori, suggesting therapeutic applications. |

| Fukumoto et al. (2014) | Evaluate AhR activity | Confirmed induction of CYP1A1 expression in Caco2 cells, indicating potential for cancer prevention strategies. |

作用机制

The mechanism of action of 1,4-Dimethoxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and specificity towards these targets .

相似化合物的比较

Similar Compounds

- 1,4-Dihydroxy-2-naphthoic acid

- 1-Hydroxy-2-naphthoic acid

- 2-Naphthoic acid

- 1,2,3,4-Tetrahydro-2-naphthoic acid

Uniqueness

1,4-Dimethoxy-2-naphthoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility and reactivity compared to other naphthoic acid derivatives .

生物活性

1,4-Dimethoxy-2-naphthoic acid (1,4-DMNA) is a naphthoic acid derivative that has garnered attention for its potential biological activities, particularly in relation to its interactions with the aryl hydrocarbon receptor (AhR). This compound is structurally related to 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), which has been extensively studied for its anti-inflammatory properties and role in cancer prevention. This article provides a comprehensive overview of the biological activity of 1,4-DMNA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

-

Aryl Hydrocarbon Receptor (AhR) Modulation :

- 1,4-DMNA has been shown to interact with the AhR, a key regulator of various biological processes including immune response and xenobiotic metabolism. Research indicates that naphthoic acids can act as agonists or antagonists of AhR depending on their specific structural features .

- In studies involving human Caco2 colon cancer cells and young adult mouse colonic (YAMC) cells, 1,4-DMNA exhibited significant induction of cytochrome P450 enzymes CYP1A1 and CYP1B1, which are markers of AhR activation .

- Anti-Inflammatory Properties :

- Antimicrobial Activity :

Structure-Activity Relationship (SAR)

The biological activity of naphthoic acids is highly dependent on their molecular structure. The presence of methoxy groups at specific positions on the naphthalene ring influences their ability to activate or inhibit AhR. For instance:

| Compound | AhR Activity | CYP Induction |

|---|---|---|

| This compound | Moderate Agonist | Induces CYP1A1/CYP1B1 |

| 1,4-Dihydroxy-2-naphthoic acid | Potent Agonist | Strong Inducer |

| 3,5-Hydroxy-2-naphthoic acid | Weak Agonist | Minimal Induction |

This table highlights how modifications to the naphthalene structure can alter biological activity significantly.

Case Studies

- Colitis Models : In animal models of colitis induced by dextran sodium sulfate (DSS), compounds similar to 1,4-DMNA have demonstrated the ability to reduce inflammation and promote healing in intestinal tissues. The mechanism appears linked to their action as AhR agonists .

- Cancer Research : Studies involving colon cancer cell lines have shown that the induction of CYP enzymes by 1,4-DMNA correlates with reduced cell proliferation and increased apoptosis in cancerous cells. This suggests a potential role for this compound in cancer prevention strategies .

属性

IUPAC Name |

1,4-dimethoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-16-11-7-10(13(14)15)12(17-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJOEOQFJYFEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457637 | |

| Record name | 1,4-Dimethoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78265-13-1 | |

| Record name | 1,4-Dimethoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of 1,4-Dimethoxy-2-naphthoic acid relate to its hydrogen bonding capabilities?

A1: this compound crystallizes in the centrosymmetric space group P2(1)/c and forms cyclic dimers via hydrogen bonding about a center of symmetry. [] This hydrogen bonding pattern is similar to that observed in 2-naphthoic acid, suggesting that the methoxy groups at positions 1 and 4 have minimal impact on the overall hydrogen bonding interactions. []

Q2: Does this compound exhibit any agonist or antagonist activity towards the aryl hydrocarbon receptor (AhR)?

A2: While this compound was not directly investigated for AhR activity in the provided research, its structural analog, 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), demonstrated potent AhR agonist activity. [] Further research is needed to determine if the presence of methoxy groups in this compound affects its interaction with AhR compared to 1,4-DHNA.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。